molecular formula C13H16BrNO B1404415 1-(2-Bromo-2-methylpropanoyl)-2-methylindoline CAS No. 1225808-18-3

1-(2-Bromo-2-methylpropanoyl)-2-methylindoline

Cat. No.: B1404415
CAS No.: 1225808-18-3
M. Wt: 282.18 g/mol
InChI Key: PBRIMGVOGDDYFV-UHFFFAOYSA-N
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Description

1-(2-Bromo-2-methylpropanoyl)-2-methylindoline is an organic compound that features a brominated propanoyl group attached to a methylindoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-2-methylpropanoyl)-2-methylindoline typically involves the reaction of 2-methylindoline with 2-bromo-2-methylpropanoyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-2-methylpropanoyl)-2-methylindoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases like potassium tert-butoxide are often used to induce elimination reactions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Elimination Reactions: Alkenes are the major products.

    Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromo-2-methylpropanoyl)-2-methylindoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-2-methylpropanoyl)-2-methylindoline involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in various substitution and elimination reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-2-methylpropanoyl)-2-methylindoline is unique due to the presence of both the brominated propanoyl group and the indoline structure

Properties

IUPAC Name

2-bromo-2-methyl-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-9-8-10-6-4-5-7-11(10)15(9)12(16)13(2,3)14/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRIMGVOGDDYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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